
N,N,N,2,2,6,6,7,7-Nonamethyl-5,8-dioxa-2-azonia-6,7-disiladecan-10-aminium diiodide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
N,N,N,2,2,6,6,7,7-Nonamethyl-5,8-dioxa-2-azonia-6,7-disiladecan-10-aminium diiodide is a complex organosilicon compound This compound is notable for its unique structure, which includes multiple methyl groups and a combination of silicon, oxygen, and nitrogen atoms
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of N,N,N,2,2,6,6,7,7-Nonamethyl-5,8-dioxa-2-azonia-6,7-disiladecan-10-aminium diiodide typically involves the reaction of appropriate organosilicon precursors with nitrogen-containing reagents under controlled conditions. The reaction is usually carried out in an inert atmosphere to prevent unwanted side reactions. Common solvents used in the synthesis include tetrahydrofuran (THF) and dichloromethane (DCM). The reaction temperature is often maintained at low to moderate levels to ensure the stability of the intermediates and the final product.
Industrial Production Methods
Industrial production of this compound may involve continuous-flow synthesis techniques to enhance efficiency and yield. This method allows for better control over reaction parameters and can be scaled up for large-scale production. The use of catalysts, such as platinum or palladium, can also be employed to facilitate the reaction and improve the overall yield.
化学反応の分析
Types of Reactions
N,N,N,2,2,6,6,7,7-Nonamethyl-5,8-dioxa-2-azonia-6,7-disiladecan-10-aminium diiodide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride (LiAlH4).
Substitution: The compound can participate in substitution reactions where one or more of its functional groups are replaced by other groups.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide (H2O2), potassium permanganate (KMnO4)
Reduction: Lithium aluminum hydride (LiAlH4), sodium borohydride (NaBH4)
Substitution: Halogenating agents, alkylating agents
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield silanol or siloxane derivatives, while reduction may produce simpler organosilicon compounds.
科学的研究の応用
N,N,N,2,2,6,6,7,7-Nonamethyl-5,8-dioxa-2-azonia-6,7-disiladecan-10-aminium diiodide has a wide range of applications in scientific research:
Chemistry: Used as a reagent in organic synthesis and catalysis.
Biology: Studied for its potential use in drug delivery systems due to its unique structure.
Medicine: Investigated for its antimicrobial properties and potential therapeutic applications.
Industry: Utilized in the production of advanced materials, such as coatings and adhesives, due to its chemical stability and reactivity.
作用機序
The mechanism by which N,N,N,2,2,6,6,7,7-Nonamethyl-5,8-dioxa-2-azonia-6,7-disiladecan-10-aminium diiodide exerts its effects involves interactions with molecular targets such as enzymes and cellular membranes. The compound’s unique structure allows it to interact with specific molecular pathways, potentially leading to the inhibition of microbial growth or the modulation of biochemical processes.
類似化合物との比較
Similar Compounds
- N,N,N,2,2,6,6,7,7-Octamethyl-5,8-dioxa-2-azonia-6,7-disiladecan-10-aminium diiodide
- N,N,N,2,2,6,6,7,7-Decamethyl-5,8-dioxa-2-azonia-6,7-disiladecan-10-aminium diiodide
Uniqueness
N,N,N,2,2,6,6,7,7-Nonamethyl-5,8-dioxa-2-azonia-6,7-disiladecan-10-aminium diiodide is unique due to its specific arrangement of methyl groups and the presence of both silicon and nitrogen atoms in its structure
特性
CAS番号 |
83454-18-6 |
|---|---|
分子式 |
C14H38I2N2O2Si2 |
分子量 |
576.44 g/mol |
IUPAC名 |
2-[[dimethyl-[2-(trimethylazaniumyl)ethoxy]silyl]-dimethylsilyl]oxyethyl-trimethylazanium;diiodide |
InChI |
InChI=1S/C14H38N2O2Si2.2HI/c1-15(2,3)11-13-17-19(7,8)20(9,10)18-14-12-16(4,5)6;;/h11-14H2,1-10H3;2*1H/q+2;;/p-2 |
InChIキー |
PUCXVMPCQAEZAR-UHFFFAOYSA-L |
正規SMILES |
C[N+](C)(C)CCO[Si](C)(C)[Si](C)(C)OCC[N+](C)(C)C.[I-].[I-] |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


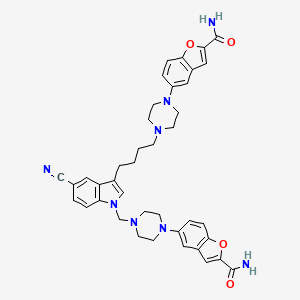
![(4R,4aR,7S,7aR,12bS)-9-methoxy-3-methyl-2,4,4a,7,7a,13-hexahydro-1H-4,12-methanobenzofuro[3,2-e]isoquinolin-7-ol;2-acetyloxybenzoic acid;5-ethyl-5-phenyl-1,3-diazinane-2,4,6-trione;phosphoric acid;1,3,7-trimethylpurine-2,6-dione](/img/structure/B12772778.png)
![1-[(E)-3-pyridin-3-ylprop-2-enoyl]pyrrolidin-2-one;hydrochloride](/img/structure/B12772799.png)
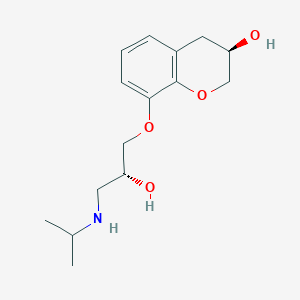

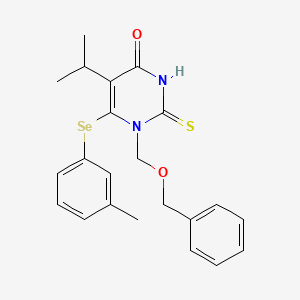
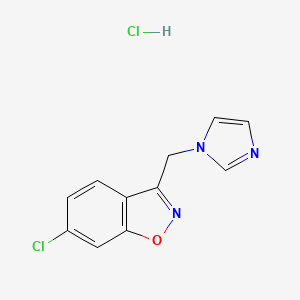
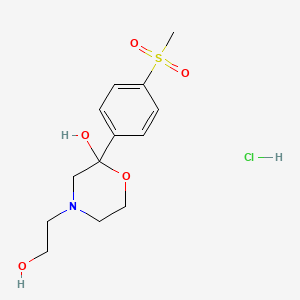
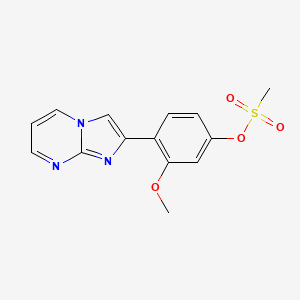
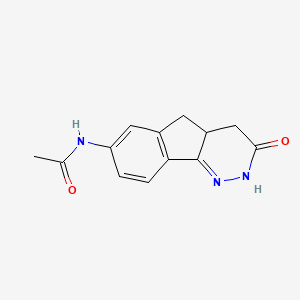
![1-[2-(dibenzylamino)ethyl]-4-phenylpiperidine-4-carbaldehyde;2,4,6-trinitrophenol](/img/structure/B12772849.png)



